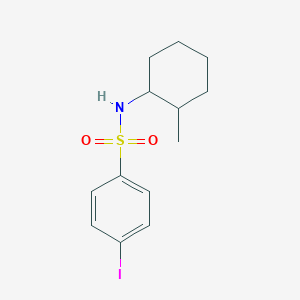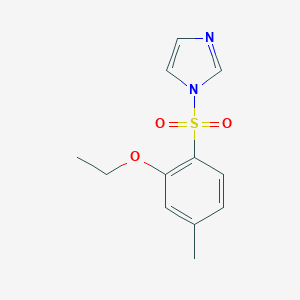
N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide is a synthetic organic compound with the molecular formula C16H25NO3S. This compound is characterized by its complex structure, which includes a cyclopentyl group, an isopropyl group, a methoxy group, and a methylbenzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step often involves the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with cyclopentylamine under basic conditions to form the sulfonamide intermediate.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group is usually introduced through methylation of the corresponding hydroxy compound using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which can reduce the sulfonamide group to the corresponding amine.
Substitution: N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: N-alkylated sulfonamides.
Aplicaciones Científicas De Investigación
N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide is utilized in various fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex sulfonamide derivatives.
Biology: Used in the study of enzyme inhibition, particularly sulfonamide-based inhibitors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Employed in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclopentyl-4-methoxybenzenesulfonamide
- N-isopropyl-4-methoxybenzenesulfonamide
- N-cyclopentyl-5-methyl-4-methoxybenzenesulfonamide
Uniqueness
N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both cyclopentyl and isopropyl groups enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
This compound’s distinct structure and properties make it a valuable tool in scientific research and industrial applications.
Propiedades
IUPAC Name |
N-cyclopentyl-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-11(2)14-10-16(12(3)9-15(14)20-4)21(18,19)17-13-7-5-6-8-13/h9-11,13,17H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOWBGMVJXNZMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2CCCC2)C(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B497804.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B497805.png)


